1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

Fluorine chemistry Metabolic stability Electronic modulation

Unique pharmacophoric triad: 6-fluorobenzothiazole-azetidine-morpholinophenyl architecture. The morpholinophenyl motif, homologous to entospletinib, enables Syk/PI3K selectivity profiling. Azetidine rigidity differentiates from flexible-chain analogs. Procure for kinase panels, antifungal SAR (ref. MIC 31.25–125 μg/mL), and cholinesterase screening. 98% purity.

Molecular Formula C21H21FN4O2S
Molecular Weight 412.48
CAS No. 1396860-07-3
Cat. No. B2495365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
CAS1396860-07-3
Molecular FormulaC21H21FN4O2S
Molecular Weight412.48
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C3CN(C3)C4=NC5=C(S4)C=C(C=C5)F
InChIInChI=1S/C21H21FN4O2S/c22-15-1-6-18-19(11-15)29-21(24-18)26-12-14(13-26)20(27)23-16-2-4-17(5-3-16)25-7-9-28-10-8-25/h1-6,11,14H,7-10,12-13H2,(H,23,27)
InChIKeyGMMKXFAPGBJXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide (CAS 1396860-07-3): Procurement-Ready Chemical Profile and Comparator Landscape


1-(6-Fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide (CAS 1396860-07-3) is a synthetic, heterocyclic small molecule combining a 6-fluorobenzothiazole core, an azetidine-3-carboxamide linker, and an N-(4-morpholinophenyl) terminal group [1]. The compound belongs to the broader chemical space of 2-substituted-6-fluorobenzo[d]thiazole derivatives, which have been explored as cholinesterase inhibitors, antimicrobials, and kinase-targeting scaffolds [2]. However, publicly available quantitative bioactivity data (IC50, Ki, MIC, etc.) for this specific compound remain absent from the peer-reviewed primary literature, authoritative databases, and issued patents as of the search date. The closest structurally characterized analogs include the 6-methylbenzothiazole variant , the pyridin-2-ylmethyl amide analog [3], and the 1H-indole-3-carbonyl azetidine derivative , none of which have published comparative pharmacological data against the target compound. This evidence guide therefore identifies the quantifiable structural differentiation of this compound relative to its nearest chemical neighbors, provides class-level inferential evidence from structurally related chemotypes, and explicitly delimits the evidentiary boundaries for procurement decision-making.

Why Generic Substitution of 1-(6-Fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide Fails: Evidence of Structural Uniqueness Among In-Class Analogs


Within the 2-substituted-6-fluorobenzothiazole chemical space, the specific combination of an azetidine-3-carboxamide linker and an N-(4-morpholinophenyl) terminal amide distinguishes CAS 1396860-07-3 from all known analogs. The morpholinophenyl motif is associated with kinase selectivity modulation, as evidenced by its presence in the approved Syk inhibitor entospletinib (GS-9973) [1], and has been claimed in patent families covering PI3K-selective thiazole derivatives where the morpholine substitution pattern significantly influences isoform selectivity [2]. The azetidine ring introduces conformational rigidity and a defined exit vector that is absent from flexible-chain analogs, while the 6-fluoro substituent on the benzothiazole core modulates electronic properties and metabolic stability relative to non-fluorinated or 6-methyl variants [3]. Neither the pyridin-2-ylmethyl amide analog (CAS 1396768-48-1) nor the 1H-indole-3-carbonyl azetidine derivative (CAS 1396885-43-0) replicates this precise pharmacophoric arrangement. Generic substitution among these three analogs would alter hydrogen-bonding capacity, lipophilicity, and target-binding geometry—making them non-interchangeable in any assay where molecular recognition depends on the integrity of the morpholinophenyl-azetidine-carboxamide triad.

Quantitative Differentiation Evidence for 1-(6-Fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide (CAS 1396860-07-3) Against Closest Analogs


Fluorine Substituent Effect: Electronic and Metabolic Differentiation Versus the 6-Methylbenzothiazole Analog

The target compound bears a 6-fluoro substituent on the benzothiazole ring, while its closest direct analog carries a 6-methyl group at the same position . In the broader 2-substituted-6-fluorobenzo[d]thiazole class, the 6-fluoro substitution has been shown to enhance antimicrobial potency relative to non-fluorinated congeners: in a series of substituted 6-fluorobenzo[d]thiazole amides tested against bacterial and fungal panels, fluorinated analogs demonstrated MIC values of 15.6–62.5 μM against Staphylococcus aureus and Enterococcus faecalis, whereas the non-fluorinated parent scaffolds were inactive at the highest tested concentrations [1]. Additionally, the electron-withdrawing fluorine atom reduces the pKa of the adjacent benzothiazole nitrogen, altering hydrogen-bond acceptor strength and target-binding interactions in a manner that cannot be replicated by the electron-donating methyl group [2]. This electronic difference directly impacts target engagement geometry in kinase and cholinesterase active sites where the benzothiazole nitrogen serves as a critical hinge-binding element.

Fluorine chemistry Metabolic stability Electronic modulation Benzothiazole SAR

Morpholinophenyl Terminal Group Differentiation: Kinase Selectivity Potential Versus the Pyridin-2-ylmethyl Amide Analog

The target compound incorporates an N-(4-morpholinophenyl) terminal group, whereas the closest alternative 2-substituted-6-fluorobenzo[d]thiazole azetidine-3-carboxamide employs an N-(pyridin-2-ylmethyl) group (CAS 1396768-48-1) [1]. The N-(4-morpholinophenyl) motif is a validated kinase inhibitor pharmacophore: entospletinib (GS-9973), which contains the identical N-(4-morpholinophenyl) substructure, demonstrates a Syk IC50 of 7.7 nM with >100-fold selectivity over 350 other kinases [2]. Patent literature covering thiazole derivatives substituted in the 2-position by a substituted morpholin-4-yl moiety claims PI3K-selective inhibitors with IC50 values of ≤50 μM, and in preferred embodiments ≤20 μM, with isoform selectivity modulated by the morpholine substitution pattern [3]. The pyridin-2-ylmethyl analog, by contrast, has been associated with Pim kinase and JAK1 inhibitor patent families [4], indicating a fundamentally different target selectivity profile. The morpholinophenyl group additionally contributes to aqueous solubility enhancement and reduced hERG liability relative to basic amine-containing analogs, based on established medicinal chemistry principles for morpholine-containing kinase inhibitors [5].

Kinase selectivity Morpholine pharmacophore PI3K inhibition Syk inhibition

Azetidine-3-Carboxamide Conformational Constraint: Differentiation from Flexible-Chain Amide Linked Analogs

The target compound incorporates an azetidine-3-carboxamide linker that introduces conformational rigidity between the benzothiazole core and the morpholinophenyl terminus. In contrast, the 1H-indole-3-carbonyl analog (CAS 1396885-43-0) replaces the entire 6-fluorobenzothiazole-azetidine scaffold with an indole-carbonyl-azetidine architecture . While these two compounds share the morpholinophenyl-azetidine-3-carboxamide substructure, they differ fundamentally at the heterocyclic attachment point. Within the broader class of azetidine-containing bioactive molecules, the azetidine ring has been shown to reduce the number of rotatable bonds by 1–2 compared to flexible ethylene or propylene linkers, with corresponding improvements in ligand efficiency (LE) of 0.05–0.15 kcal/mol per heavy atom in optimized series [1]. Azetidine-2-carboxamide-based STAT3 inhibitors have achieved sub-micromolar potency (IC50 values in the 0.5–5 μM range) in human triple-negative breast cancer xenograft models, with the azetidine ring contributing to both potency and metabolic stability relative to proline-based analogs [2]. The azetidine-3-carboxamide regioisomer present in the target compound provides a distinct exit vector geometry (ca. 120° bond angle from the ring plane) compared to the azetidine-2-carboxamide isomers more commonly explored in the STAT3 literature [3].

Conformational restriction Azetidine chemistry Linker design Pharmacophore rigidity

6-Fluorobenzothiazole Core Scaffold: Antifungal and Cholinesterase Inhibitory Activity Versus Non-Fluorinated Benzothiazole Scaffolds

The 6-fluorobenzo[d]thiazole core of the target compound is a validated pharmacophore with documented antifungal and cholinesterase inhibitory activities. In a series of 2-substituted-6-fluorobenzo[d]thiazole carbamates tested as cholinesterase inhibitors, compounds bearing this core achieved AChE IC50 values as low as 0.072 μM (phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate) and BChE IC50 values in the sub-micromolar range, with selectivity ratios (BChE/AChE) varying from 0.5 to >50 depending on the 2-position substitution [1][2]. These compounds demonstrated favorable selectivity indices (SI = IC50 HepG2 cytotoxicity / IC50 enzyme inhibition) exceeding 10 for the most active derivatives [1]. In a separate study, substituted 6-fluorobenzo[d]thiazole amides exhibited antifungal activity against Candida species with MIC values in the 31.25–125 μg/mL range, with the fluorine atom contributing to enhanced membrane permeability and target binding compared to non-fluorinated benzothiazole controls [3]. The target compound's unique 2-position substitution (azetidine-3-carboxamide linked to morpholinophenyl) has not been evaluated in these published assays; however, the core scaffold's established activity profile provides a class-level basis for anticipating cholinesterase or antifungal applications contingent upon empirical validation.

Antifungal activity Cholinesterase inhibition Fluorine SAR Benzothiazole pharmacology

Best-Fit Research and Procurement Scenarios for 1-(6-Fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide (CAS 1396860-07-3)


Kinase Inhibitor Discovery: Chemical Probe for PI3K/Syk Selectivity Profiling

The N-(4-morpholinophenyl) terminal group of CAS 1396860-07-3 is structurally homologous to the Syk inhibitor entospletinib and to morpholine-containing PI3K inhibitor patent chemotypes [1][2]. Procurement is indicated for laboratories conducting kinase selectivity panel screening where the morpholinophenyl-azetidine-benzothiazole architecture serves as a novel scaffold for exploring selectivity determinants between Syk, PI3K isoforms, and other morpholine-sensitive kinase targets. The compound should be benchmarked against the pyridin-2-ylmethyl amide analog (CAS 1396768-48-1) to quantify the selectivity shift conferred by the morpholinophenyl substitution [3].

Antifungal Lead Optimization: 6-Fluorobenzothiazole Scaffold Expansion

The 6-fluorobenzothiazole core provides an established antifungal pharmacophore, with structurally related amides demonstrating MIC values of 31.25–125 μg/mL against Candida spp. [4]. CAS 1396860-07-3 extends this scaffold by introducing an azetidine-3-carboxamide linker and morpholinophenyl terminus—structural features not previously evaluated within the published antifungal benzothiazole series. Procurement is justified for antifungal SAR expansion where the combination of fluorine-enhanced membrane permeability and azetidine conformational rigidity may yield differentiated antifungal potency or spectrum relative to the existing Pejchal et al. compound library [4].

Cholinesterase Inhibitor Screening: Novel 2-Substitution Chemotype Evaluation

2-Substituted-6-fluorobenzo[d]thiazole carbamates have demonstrated sub-micromolar AChE and BChE inhibition with selectivity indices exceeding 10 [5]. CAS 1396860-07-3 features a unique 2-position substitution (azetidine-3-carboxamide-morpholinophenyl) not represented in the Imramovsky et al. cholinesterase inhibitor series. Procurement for cholinesterase biochemical screening is indicated to determine whether this bulky, rigid 2-substituent maintains or improves upon the enzyme inhibition and selectivity profile documented for smaller carbamate substituents at this position [5].

Chemical Biology Tool Compound: Morpholinophenyl Pharmacophore Probe for Target Deconvolution

The morpholinophenyl group is a privileged fragment in kinase drug discovery, present in multiple clinical and preclinical inhibitors [1]. CAS 1396860-07-3 can serve as a chemical biology probe for target deconvolution studies (e.g., chemical proteomics, affinity chromatography) aimed at identifying novel protein targets that engage the morpholinophenyl-azetidine-benzothiazole pharmacophore. The compound's structural complexity and synthetic accessibility position it as a suitable starting point for generating affinity reagents (biotinylated or photoaffinity-labeled derivatives) for target ID campaigns [6].

Quote Request

Request a Quote for 1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.